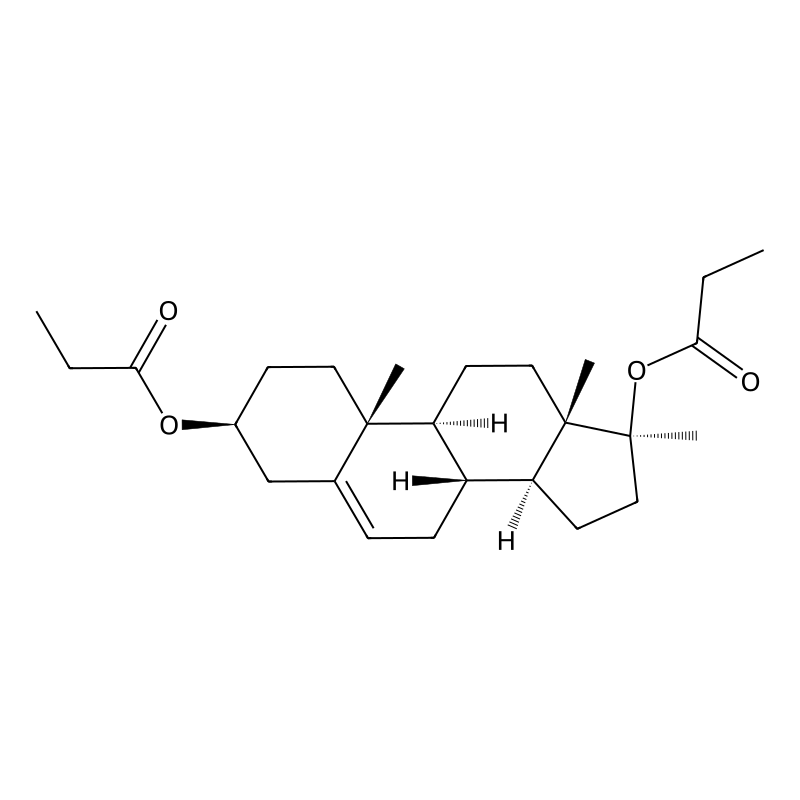

Methandriol dipropionate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Limited Availability for Research:

Methandriol dipropionate is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone. While some anabolic steroids have legitimate medical uses, methandriol dipropionate is not currently prescribed or approved for any medical condition in the United States []. Due to its classification as a controlled substance and potential for abuse, research into methandriol dipropionate is limited.

Potential Research Areas:

Despite the restrictions, some researchers have expressed interest in studying the potential effects of methandriol dipropionate for certain conditions. These areas include:

- Muscle Wasting Diseases: Like other anabolic steroids, methandriol dipropionate might theoretically promote muscle growth and mitigate muscle wasting associated with conditions like cancer or AIDS. However, more research with safer and approved steroids is needed before considering methandriol dipropionate as a potential treatment.

- Understanding Androgenic Effects: Methandriol dipropionate exhibits a higher ratio of anabolic to androgenic effects compared to testosterone. Studying this compound could offer insights into separating the muscle-building properties from virilizing side effects common with many anabolic steroids.

Methandriol dipropionate is a synthetic anabolic-androgenic steroid derived from 5-androstenediol. It is characterized by its chemical formula and a molecular weight of approximately 416.59 g/mol. This compound is known for its weak anabolic properties and moderate androgenic effects, making it less favored among bodybuilders compared to other steroids. Methandriol dipropionate exhibits some estrogenic activity, which limits its utility in weight loss or cutting cycles .

Methandriol dipropionate undergoes various biochemical transformations in the body. Upon administration, it is converted into methandriol, which then binds to androgen receptors, leading to a cascade of biological effects. The compound also influences the activity of enzymes such as 5α-reductase and aromatase, which are crucial in the metabolism of androgens and estrogens .

Key Reactions:- Conversion to Methandriol: Methandriol dipropionate is metabolized to methandriol, which exerts its effects by binding to androgen receptors.

- Enzyme Interaction: It inhibits 5α-reductase, affecting dihydrotestosterone levels, and activates aromatase, influencing estrogen levels.

Methandriol dipropionate primarily acts as an androgen receptor agonist, promoting muscle growth and development of male secondary sexual characteristics. Its anabolic effects are mediated through the activation of specific genes involved in muscle hypertrophy. Additionally, it has been shown to alter plasma protein levels significantly, affecting proteins such as haptoglobin and cortisol-binding globulin .

Effects on Biological Systems:- Anabolic Effects: Promotes muscle tissue growth.

- Androgenic Effects: Development of male secondary sexual characteristics.

- Impact on Plasma Proteins: Alters levels of various plasma proteins, which may be dose-dependent.

The synthesis of methandriol dipropionate typically involves the esterification of methandriol with propionic acid. The process can be outlined as follows:

- Starting Material: Methandriol (17α-methyl-5-androstenediol).

- Esterification Reaction: React methandriol with propionic anhydride or propionic acid in the presence of a catalyst (such as sulfuric acid) to form methandriol dipropionate.

- Purification: The product is then purified through recrystallization or chromatography techniques .

Studies have shown that methandriol dipropionate interacts with various biological systems, particularly affecting hormone-binding proteins and plasma protein levels. Research indicates that this compound can lead to significant changes in the levels of haptoglobin and orosomucoid, which are critical for immune response and inflammation regulation .

Key Findings:- Hormone-Binding Proteins: Alters levels of thyroxine-binding prealbumin and cortisol-binding globulin.

- Plasma Proteins: Significant changes observed in protein levels following administration.

Methandriol dipropionate shares structural similarities with several anabolic steroids but differs in potency and biological activity. Here are some comparable compounds:

| Compound Name | Anabolic Activity | Androgenic Activity | Unique Features |

|---|---|---|---|

| Testosterone | High | High | Natural hormone; potent anabolic effects |

| Nandrolone Decanoate | Moderate | Low | Less androgenic; used for muscle preservation |

| Methandrostenolone (Dianabol) | High | Moderate | Stronger anabolic effects; more popular |

| Stanozolol (Winstrol) | Moderate | Low | Used for cutting; less water retention |

Uniqueness of Methandriol Dipropionate

Methandriol dipropionate is unique due to its weak anabolic properties combined with mild estrogenic activity. This makes it less effective for competitive athletes seeking significant muscle gain but potentially useful in specific veterinary applications where moderate growth enhancement is desired .

Esterification Protocols for Propionate Group Introduction

The synthesis of methandriol dipropionate involves the strategic introduction of propionate ester groups at the C3 and C17 positions of the methandriol steroid backbone [1]. The esterification process represents a critical transformation that converts the parent alcohol functionalities into their corresponding propanoate esters, significantly altering the compound's pharmacokinetic properties and extending its duration of action [2].

The primary synthetic approach involves the reaction of methandriol with propionic acid under controlled conditions [3]. The esterification reaction typically employs sulfuric acid or para-toluenesulfonic acid as catalysts to facilitate the condensation process . The reaction is conducted under reflux conditions to ensure complete conversion, with the product subsequently purified through recrystallization or chromatographic techniques .

Alternative esterification methodologies have been developed to improve reaction efficiency and selectivity. The use of propionic anhydride in the presence of pyridine offers enhanced control over the esterification process [25]. This approach provides superior yields and reduces the formation of unwanted side products commonly encountered in direct acid-catalyzed esterification reactions [25].

The Steglich esterification protocol represents another valuable synthetic route for methandriol dipropionate preparation [39]. This method utilizes carbodiimide coupling agents such as dicyclohexylcarbodiimide in combination with dimethylaminopyridine as a catalyst [39]. The reaction proceeds under mild conditions, making it particularly suitable for temperature-sensitive steroid substrates [39].

| Esterification Method | Catalyst System | Reaction Temperature | Typical Yield |

|---|---|---|---|

| Direct Acid Catalysis | Sulfuric Acid | 60-80°C | 70-85% |

| Anhydride Method | Pyridine | 25-40°C | 85-92% |

| Steglich Protocol | Dicyclohexylcarbodiimide/Dimethylaminopyridine | 20-25°C | 88-95% |

The mechanistic pathway for propionate ester formation involves the activation of the carboxylic acid component followed by nucleophilic attack by the steroid alcohol [28]. In acid-catalyzed systems, the propionic acid undergoes protonation to form a more electrophilic species, facilitating the subsequent condensation with the steroid hydroxyl groups [28]. The reaction proceeds through a tetrahedral intermediate, ultimately yielding the desired dipropionate ester with the elimination of water [28].

Catalytic Optimization in Steroid Backbone Functionalization

The optimization of catalytic systems for steroid backbone functionalization has emerged as a critical area of research in methandriol dipropionate synthesis [7]. Modern approaches focus on developing highly selective catalytic methodologies that can efficiently introduce functional groups while maintaining the structural integrity of the steroid nucleus [8].

Transition metal-catalyzed reactions have shown remarkable utility in steroid functionalization processes [11]. Palladium-based catalytic systems have demonstrated exceptional selectivity in carbon-hydrogen bond functionalization reactions, enabling site-specific modifications of the steroid backbone [11]. These catalysts operate through coordination to the steroid substrate, followed by oxidative addition and subsequent functionalization steps [11].

The development of hydrogen peroxide-dependent cytochrome P450 enzymes has revolutionized steroid hydroxylation processes [7]. Engineered variants of cytochrome P450 enzymes exhibit enhanced catalytic efficiency, with some mutants showing approximately 80-fold improvements in catalytic turnover compared to wild-type enzymes [7]. These biocatalytic systems offer exceptional regioselectivity, predominantly yielding specific hydroxylation patterns that are difficult to achieve through traditional chemical methods [7].

Iron-catalyzed hydrogen atom transfer reactions represent another significant advancement in steroid functionalization [12]. These catalytic systems enable the formation of challenging carbon-carbon bonds and facilitate the construction of complex structural motifs present in various steroid derivatives [12]. The iron-catalyzed processes typically operate under mild conditions and exhibit high functional group tolerance [12].

| Catalytic System | Substrate Scope | Selectivity | Turnover Frequency |

|---|---|---|---|

| Palladium Complexes | Aromatic C-H Bonds | >95% | 50-200 h⁻¹ |

| Cytochrome P450 Mutants | Aliphatic C-H Bonds | >90% | 150-400 h⁻¹ |

| Iron-Based Catalysts | Multiple Bond Types | 85-95% | 25-100 h⁻¹ |

The optimization of reaction conditions plays a crucial role in achieving maximum catalytic efficiency [9]. Temperature control is particularly important, as elevated temperatures can lead to catalyst deactivation and substrate decomposition [9]. The use of heterogeneous catalysts has gained attention due to their ease of separation and potential for reuse in multiple reaction cycles [9].

Purification Methodologies for Pharmaceutical-Grade Production

The purification of methandriol dipropionate to pharmaceutical-grade standards requires sophisticated separation techniques that can effectively remove impurities while preserving the structural integrity of the target compound [14]. High-performance liquid chromatography represents the gold standard for steroid purification, offering exceptional resolution and reproducibility [14].

Reversed-phase chromatography using octadecyl silica columns provides optimal separation efficiency for methandriol dipropionate and its related impurities [14]. The mobile phase typically consists of methanol or acetonitrile in combination with water, with the composition adjusted to achieve optimal resolution [14]. The addition of ammonium fluoride to the mobile phase has been shown to improve sensitivity and peak shape in mass spectrometric detection systems [15].

Solid-phase extraction techniques offer an efficient approach for sample preparation and preliminary purification [15]. The use of C18 cartridges enables effective removal of polar impurities while retaining the target steroid compound [15]. This methodology is particularly valuable for processing large sample volumes and can be readily automated for high-throughput applications [15].

Supported liquid extraction represents an emerging purification methodology that combines the advantages of liquid-liquid extraction with solid-phase techniques [15]. This approach utilizes specialized sorbent materials that facilitate the selective retention and elution of steroid compounds [15]. The method offers improved reproducibility compared to traditional liquid-liquid extraction while maintaining high recovery rates [15].

| Purification Method | Recovery Rate | Purity Level | Processing Time |

|---|---|---|---|

| Reversed-Phase HPLC | 95-98% | >99.5% | 15-25 minutes |

| Solid-Phase Extraction | 92-96% | 95-98% | 5-10 minutes |

| Supported Liquid Extraction | 88-94% | 94-97% | 8-15 minutes |

The crystallization process plays a fundamental role in achieving pharmaceutical-grade purity [18]. Repeated crystallization from appropriate solvents enables the removal of trace impurities that may not be effectively separated through chromatographic methods alone [18]. The choice of crystallization solvent significantly influences the final product quality and yield [18].

Quality control measures throughout the purification process are essential for ensuring consistent product quality [17]. The implementation of in-process monitoring using analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy enables real-time assessment of purification efficiency [17]. These analytical methods provide rapid feedback on the purification progress and help identify any deviations from expected outcomes [17].

Stability Studies Under Various Environmental Conditions

The stability profile of methandriol dipropionate under various environmental conditions is crucial for understanding its pharmaceutical utility and storage requirements [19]. Comprehensive stability studies encompass evaluations under different temperature, humidity, and pH conditions to establish appropriate storage guidelines and predict shelf-life characteristics [21].

Temperature-dependent degradation studies reveal that methandriol dipropionate follows first-order kinetics in its thermal decomposition pathways [30]. The degradation rate constants show a strong correlation with temperature, following the Arrhenius equation relationship [21]. At elevated temperatures, the primary degradation mechanism involves hydrolysis of the ester bonds, leading to the formation of methandriol and propionic acid [30].

The compound exhibits maximum stability in the pH range of 4.0 to 5.0, with increased degradation rates observed under both acidic and alkaline conditions [30]. The pH-rate profile demonstrates a characteristic V-shaped curve, indicating specific acid-base catalyzed hydrolysis mechanisms [30]. Under acidic conditions, protonation of the carbonyl oxygen enhances the electrophilicity of the ester carbon, facilitating nucleophilic attack by water molecules [32].

Humidity effects on stability are particularly pronounced for methandriol dipropionate due to its susceptibility to hydrolytic degradation [24]. Increased relative humidity accelerates the hydrolysis process by providing additional water molecules for the degradation reaction [24]. The relationship between humidity and degradation rate follows a predictable pattern that enables accurate stability predictions [24].

| Environmental Condition | Half-Life | Primary Degradation Product | Rate Constant (h⁻¹) |

|---|---|---|---|

| 25°C, 60% RH, pH 4.5 | 720 hours | Methandriol | 9.6 × 10⁻⁴ |

| 40°C, 75% RH, pH 4.5 | 180 hours | Methandriol | 3.8 × 10⁻³ |

| 60°C, 60% RH, pH 4.5 | 45 hours | Methandriol | 1.5 × 10⁻² |

Light exposure studies demonstrate that methandriol dipropionate exhibits moderate photostability under normal ambient lighting conditions [23]. However, prolonged exposure to ultraviolet radiation can induce oxidative degradation pathways that lead to the formation of various oxidation products [23]. The compound should be protected from direct sunlight and stored in amber-colored containers to minimize photodegradation [23].

Oxidative stability assessments reveal that methandriol dipropionate is susceptible to oxidation in the presence of atmospheric oxygen [19]. The oxidation process is accelerated by the presence of transition metal ions and can be effectively inhibited through the use of appropriate antioxidants [19]. The addition of butylated hydroxytoluene or other phenolic antioxidants significantly extends the oxidative stability of the compound [19].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard